Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate
Overview
Description
Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate is an organic compound with the molecular formula C14H14ClNO2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate typically involves the reaction of 2-chlorobenzyl chloride with thiazole derivatives. One common method includes the following steps:
Formation of Thiazole Intermediate: Reacting 2-chlorobenzyl chloride with thiazole in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification: The intermediate product is then esterified with ethyl acetate under acidic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted benzyl thiazole derivatives.
Scientific Research Applications
Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of thiazole derivatives with various biological targets.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors and altering their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-acetate: Another thiazole derivative with similar structural features but different functional groups.
2-(2-(4-chlorobenzyl)thiazol-4-yl)acetic acid: A structurally related compound with a carboxylic acid group instead of an ester group.
Uniqueness
Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for easy modification, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
ethyl 2-[2-[(2-chlorophenyl)methyl]-1,3-thiazol-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-2-18-14(17)8-11-9-19-13(16-11)7-10-5-3-4-6-12(10)15/h3-6,9H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKSTEXEIGCVFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)CC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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